Morusin

概要

説明

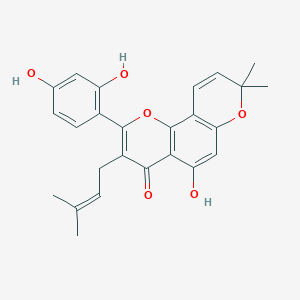

モルスインは、桑の木(属名モルス)の根皮から単離されたプレニル化フラボノイド化合物です。 化学式は C₂₅H₂₄O₆、分子量は 420.5 g/mol です 。 モルスインは、抗炎症、抗酸化、抗癌作用など、重要な薬効で知られています .

準備方法

合成経路と反応条件

モルスインは、さまざまな方法で合成することができます。 一般的なアプローチの1つは、ベンゼンなどの有機溶媒を使用してモルス種根皮から化合物を抽出することです 。 抽出プロセスには、クロマトグラフィーなどの精製ステップが続き、モルスインを純粋な形で単離します。

工業生産方法

工業分野では、モルスインは通常、大規模な抽出と精製プロセスによって製造されます。 モルス種の根皮を収穫し、溶媒抽出を行います。 粗抽出物は、カラムクロマトグラフィーや再結晶などの技術を使用して精製し、高純度のモルスインを得ます .

化学反応の分析

反応の種類

モルスインは、以下を含むさまざまな化学反応を起こします。

酸化: モルスインは酸化されてキノンなどの酸化生成物を生成できます。

還元: モルスインの還元は、ジヒドロ誘導体の生成につながる可能性があります。

置換: モルスインは、特にヒドロキシル基で置換反応を起こすことができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が使用されます。

置換: 置換反応には、アシルクロリドやハロアルカンなどの試薬が関与することがよくあります。

生成される主要な生成物

酸化: キノンなどの酸化誘導体。

還元: ジヒドロモルスイン誘導体。

科学的研究の応用

モルスインは、幅広い科学研究の応用範囲を持っています。

化学: モルスインは、フラボノイド化学や天然物の合成の研究におけるモデル化合物として使用されています。

生物学: アポトーシス、オートファジー、炎症などの細胞プロセスへの影響が研究されています.

作用機序

モルスインは、複数の分子標的と経路を通じてその効果を発揮します。

抗癌作用: モルスインは、AKT1、BCL2、CASP3、STAT3経路などのシグナル伝達経路を標的にすることにより、癌細胞の増殖を阻害します.

抗炎症作用: モルスインは、プロ炎症性サイトカインの分泌を阻害し、NF-κBシグナル伝達経路を調節することにより、炎症を軽減します.

抗酸化作用: モルスインは、フリーラジカルを捕捉し、抗酸化酵素の活性を高めます.

類似化合物の比較

モルスインは、プレニル化構造により、フラボノイドの中でユニークな存在であり、生物活性を高めています。 類似の化合物には以下のようなものがあります。

モルスインは、その幅広い生物活性と潜在的な治療用途により、科学研究と産業において貴重な化合物となっています。

類似化合物との比較

Morusin is unique among flavonoids due to its prenylated structure, which enhances its biological activity. Similar compounds include:

Artonin E: A flavonoid with a hydroxyl group at C-5’, which shows higher inhibitory activity against 5-lipoxygenase compared to this compound.

Mulberrin: Another prenylated flavonoid from Morus species, known for its anti-aging and anticancer properties.

This compound stands out due to its broad spectrum of biological activities and potential therapeutic applications, making it a valuable compound in scientific research and industry.

生物活性

Morusin, a bioactive compound derived from the Morus species, has garnered attention for its diverse biological activities, including anticancer, antibacterial, anti-inflammatory, and antihyperglycemic properties. This article provides a comprehensive overview of the biological activities of this compound, supported by case studies and research findings.

This compound is classified as an isoprene flavonoid. Its structure allows it to interact with various biological targets, influencing multiple cellular processes. The compound exhibits significant antioxidant activity and has been shown to modulate signaling pathways related to inflammation and cancer progression.

Anticancer Activity

This compound has demonstrated potent anticancer effects in various studies. For instance, a study on A549 human lung cancer cells revealed that this compound inhibited cell proliferation in a dose-dependent manner. At a concentration of 30 µg/ml, this compound reduced cell viability to 3.21%, achieving an inhibition rate of 96.79% (Table 1) .

Table 1: Effects of this compound on A549 Cell Viability

| Concentration (µg/ml) | Cell Viability (%) | Inhibition Rate (%) |

|---|---|---|

| Control | 100 | 0 |

| 10 | 45.67 | 54.33 |

| 20 | 15.21 | 84.79 |

| 30 | 3.21 | 96.79 |

In colorectal cancer models, this compound inhibited spheroid formation and the proliferation of colorectal sphere cells by downregulating critical proteins such as c-Myc and survivin .

Antibacterial Activity

This compound exhibits significant antibacterial properties against Gram-positive bacteria, including Staphylococcus aureus. Research indicates that this compound disrupts bacterial cell membranes and alters lipid profiles within bacterial cells, leading to decreased viability . The minimum inhibitory concentration (MIC) for S. aureus was found to be 14.9 µmol/L, showcasing this compound's potential as an antibacterial agent .

Anti-inflammatory Properties

This compound's anti-inflammatory effects are mediated through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are crucial in the biosynthesis of inflammatory mediators such as prostaglandins . Studies have shown that this compound can reduce COX-1 and LOX activity at concentrations ranging from 0.1 to 10 mM .

Table 2: Inhibition of COX and LOX by this compound

| Enzyme | Concentration (mM) | Inhibition (%) |

|---|---|---|

| COX-1 | 0.1 | X% |

| COX-1 | 10 | Y% |

| LOX | 0.1 | A% |

| LOX | 10 | B% |

The mechanisms through which this compound exerts its biological effects include:

- Cell Cycle Arrest : this compound induces apoptosis in cancer cells by increasing TUNEL positive cells and activating caspases .

- Cytotoxicity : Enhanced cytotoxicity in cancer cells has been linked to the downregulation of glycolytic enzymes and ATP production .

- Signal Transduction Modulation : this compound affects key signaling pathways involved in cell proliferation and survival, such as NF-κB and c-Myc .

Case Studies

- Lung Cancer Study : In a study involving A549 cells, this compound treatment led to significant morphological changes indicative of apoptosis, including cell shrinkage and membrane blebbing .

- Colorectal Cancer Research : this compound was shown to inhibit the growth of colorectal cancer spheroids by affecting downstream signaling pathways associated with tumor growth .

- Antibacterial Efficacy : A study demonstrated that this compound altered the fatty acid composition of S. aureus, leading to impaired membrane integrity and increased susceptibility to lysis .

特性

IUPAC Name |

2-(2,4-dihydroxyphenyl)-5-hydroxy-8,8-dimethyl-3-(3-methylbut-2-enyl)pyrano[2,3-h]chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24O6/c1-13(2)5-7-17-22(29)21-19(28)12-20-16(9-10-25(3,4)31-20)24(21)30-23(17)15-8-6-14(26)11-18(15)27/h5-6,8-12,26-28H,7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFFOMNJIDRDDLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(OC2=C(C1=O)C(=CC3=C2C=CC(O3)(C)C)O)C4=C(C=C(C=C4)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70211641 | |

| Record name | Morusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

420.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Morusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

62596-29-6 | |

| Record name | Morusin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=62596-29-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Morusin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062596296 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Morusin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70211641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | MORUSIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T4VGD5NP9B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Morusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 - 216 °C | |

| Record name | Morusin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036631 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary molecular targets of morusin in cancer cells?

A1: this compound has been shown to interact with multiple signaling pathways implicated in cancer development and progression. Some of its key targets include: * STAT3: this compound effectively inhibits STAT3 phosphorylation and nuclear translocation, suppressing the expression of STAT3-regulated genes involved in apoptosis and cell cycle regulation. [, ] * Akt/mTOR pathway: this compound disrupts this crucial pathway by inhibiting the phosphorylation of AKT, mTOR, and p70S6K, as well as downregulating Raptor and Rictor expression, leading to reduced cell proliferation and survival. [, ] * MAPK signaling: this compound modulates the MAPK pathway by upregulating the phosphorylation of p38 and JNK while downregulating ERK phosphorylation, inducing cell cycle arrest and apoptosis. [, , ] * EGFR: this compound downregulates EGFR expression, sensitizing glioblastoma cells to TRAIL-induced apoptosis. [] * FOXM1/c-Myc signaling axis: this compound disrupts the interaction between FOXM1 and c-Myc, leading to c-Myc degradation and ultimately contributing to its apoptotic and anti-Warburg effects. [, , ]

Q2: How does this compound impact autophagy in cancer cells?

A2: Interestingly, this compound exhibits a dual role in regulating autophagy. While it can induce autophagy as a protective mechanism against apoptosis in some cancer cells [], it can also inhibit autophagy in others, enhancing its antitumor effects. [] Further research is needed to fully elucidate the context-dependent role of this compound in autophagy regulation.

Q3: How does this compound affect cancer cell metabolism?

A3: this compound demonstrates promising anti-glycolytic effects in cancer cells. It activates AMPK, leading to the downregulation of key glycolytic enzymes like HK2, PKM2, and LDH. This metabolic reprogramming contributes to its antitumor effects. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C25H26O7, and its molecular weight is 438.47 g/mol. [, , ]

Q5: Does this compound exhibit any specific spectroscopic characteristics?

A5: this compound can be identified using HPLC-DAD analysis based on its characteristic UV spectrum. [] Further details on its spectroscopic properties can be found in related research. []

Q6: How is this compound metabolized in different species?

A6: this compound metabolism displays significant interspecies variability. Studies using liver microsomes from humans, rats, dogs, monkeys, and minipigs revealed differences in metabolite profiles and clearance rates, with CYP3A4 playing a major role in human liver microsomes. []

Q7: Does this compound interact with drug-metabolizing enzymes?

A7: Yes, this compound exhibits potent inhibitory effects on various UGT and CYP450 enzymes, including CYP3A4, CYP1A2, CYP2C9, and CYP2E1. This highlights the need for careful consideration of potential drug-drug interactions in clinical settings. []

Q8: What types of cancer cells are particularly sensitive to this compound treatment?

A8: this compound has shown promising in vitro and in vivo anticancer activity against a wide range of cancer cell lines, including:

* Breast cancer [, , , ]* Prostate cancer [, , , ]* Gastric cancer []* Hepatocellular carcinoma [, , ]* Glioblastoma [, , ]* Pancreatic cancer []* Renal cell carcinoma []* Colorectal cancer [, ]* Lung cancer []* Nasopharyngeal carcinoma []* Osteosarcoma []Q9: Has this compound demonstrated efficacy in preclinical animal models?

A9: this compound has exhibited significant antitumor activity in various animal models, including:

* Xenograft models of prostate cancer []* Xenograft models of hepatocellular carcinoma [, ]* Orthotopic xenograft models of glioblastoma []* Ovariectomized mouse models of osteoporosis []* TNBS-induced colitis rat models []* Mouse models of mycoplasma pneumonia []* Two-stage carcinogenesis experiment on mouse skin []Q10: What strategies are being explored to improve this compound's bioavailability and delivery?

A10: To enhance its therapeutic efficacy, researchers are exploring novel drug delivery systems for this compound. One promising approach involves encapsulating this compound within niosomes, which are nano-sized vesicles composed of non-ionic surfactants. This formulation enhances this compound's aqueous solubility, stability, and cellular uptake, resulting in superior anticancer activity compared to free this compound. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。